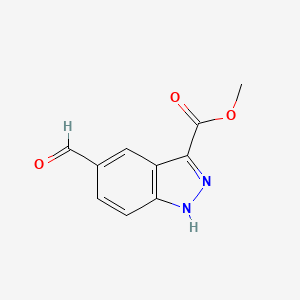
Tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
Tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate plays a significant role in the enantioselective synthesis of pyrrolidines. A study by Chung et al. (2005) describes an efficient method for synthesizing N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This method achieves high yields and excellent enantioselectivity, proving useful in creating chiral pyrrolidines for various applications (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Crystal Structure Analysis
The compound has also been involved in crystal structure studies. Naveen et al. (2007) synthesized and characterized Tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, providing insights into its molecular structure through X-ray diffraction studies. Such analyses are crucial in understanding the physical and chemical properties of these compounds (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).
Synthesis of Macrocyclic Tyk2 Inhibitors
In the pharmaceutical research domain, Sasaki et al. (2020) reported using tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate in the synthesis of novel macrocyclic Tyk2 inhibitors. This highlights its potential in developing new therapeutic agents (Sasaki, Tokuhara, Ohba, Okabe, Nakayama, Nakagawa, Skene, Hoffman, Zou, & Yoshida, 2020).
Continuous Flow Synthesis
Moreover, the compound's derivatives have been used in one-step continuous flow synthesis methods. Herath and Cosford (2010) demonstrated the use of tert-butyl esters in the flow synthesis of pyrrole-3-carboxamides, indicating its versatility in modern chemical synthesis techniques (Herath & Cosford, 2010).
Properties
IUPAC Name |
tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-5-9(8-14)10(15)4-6-13/h9H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLWTBWRXMOPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624060 | |
| Record name | tert-Butyl 3-(cyanoacetyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660406-89-3 | |
| Record name | tert-Butyl 3-(cyanoacetyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)










